molecular formula C14H12N4O2S2 B12131852 N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B12131852
M. Wt: 332.4 g/mol
InChI Key: VIJLSWRYLBYSJX-OVCLIPMQSA-N
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Description

N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes furan, thiophene, and thiazole rings, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and sulfur atoms, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the presence of the furan and thiophene rings allows the compound to intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide is unique due to its combination of furan, thiophene, and thiazole rings, which confer distinct electronic and steric properties. This unique structure allows it to form stable metal complexes and exhibit a broad range of biological activities, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C14H12N4O2S2/c1-9(19)16-13-12(11-5-3-7-21-11)17-14(22-13)18-15-8-10-4-2-6-20-10/h2-8H,1H3,(H,16,19)(H,17,18)/b15-8+

InChI Key

VIJLSWRYLBYSJX-OVCLIPMQSA-N

Isomeric SMILES

CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CO2)C3=CC=CS3

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CO2)C3=CC=CS3

Origin of Product

United States

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